3-(4-Acetamidophenoxy)propanoic acid
Description
3-(4-Acetamidophenoxy)propanoic acid is a propanoic acid derivative featuring a 4-acetamidophenoxy substituent. This article compares its hypothesized properties with structurally related compounds, leveraging data from analogs to infer structure-activity relationships (SARs).
Properties
CAS No. |
13794-00-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(4-acetamidophenoxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-9-2-4-10(5-3-9)16-7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
RWTUXZCYWHPJDV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Observations:
Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria . Hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit broad-spectrum antibacterial and antifungal effects, suggesting that polar substituents enhance interactions with microbial targets .
Antiviral Activity: The acetamido-amino derivative (5e) demonstrates significant inhibition of influenza A, highlighting the role of acetamido groups in viral entry or replication interference .
Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives induce apoptosis in cancer cells and scavenge free radicals, likely due to the redox-active phenolic moiety .
Cytotoxic Activity: Methoxy and hydroxyl substituents (e.g., 3-(4-hydroxy-3-methoxyphenyl)propanoic acid) correlate with anti-mycobacterial activity, indicating that lipophilicity and hydrogen bonding influence membrane penetration .
Physicochemical and Pharmacokinetic Properties
Substituents critically influence solubility, bioavailability, and target binding:
- Chlorinated Derivatives : Increased lipophilicity (logP) enhances membrane permeability but may reduce aqueous solubility .
- Hydroxylated Derivatives : Polar -OH groups improve solubility but may limit blood-brain barrier penetration.
- Phenoxy Linkage: The ether bond in this compound may confer metabolic stability compared to ester or amino linkages.
Structure-Activity Relationships (SARs)
- Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial activity by increasing electrophilicity and disrupting microbial membranes .
- Electron-Donating Groups (OH, OCH₃) : Promote antioxidant and anticancer effects via radical scavenging and chelation of metal ions .
- Acetamido Substitution : May shift activity toward antiviral targets, as seen in compound 5e, possibly by mimicking host cell receptors .
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